molecular formula C18H17N3OS2 B15099454 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B15099454
M. Wt: 355.5 g/mol
InChI Key: OKHHGVNGXHPCCQ-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenyl substituent on the thiazole ring and a sulfanyl-linked 2-aminophenyl group. The thiazole core and acetamide functionality are common motifs in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H17N3OS2/c1-12-6-8-13(9-7-12)15-10-24-18(20-15)21-17(22)11-23-16-5-3-2-4-14(16)19/h2-10H,11,19H2,1H3,(H,20,21,22)

InChI Key

OKHHGVNGXHPCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the aminophenyl sulfanyl intermediate. The reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the broader class of N-(4-aryl-1,3-thiazol-2-yl)acetamides. Below is a comparative analysis with structurally related analogs:

Compound Structural Features Biological Activity Synthesis Route References
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Coumarin-substituted thiazole; lacks sulfanyl group Precursor to benzothiazepines; potential CNS activity Acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one with acetyl chloride
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Halogenated (Cl, F) aryl group on thiazole c-Abl kinase activation; anticancer potential Bromo ketone + thiourea in ethanol
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Hydroxy/methoxy-substituted aryl group COX/LOX inhibition; anti-inflammatory activity Not explicitly detailed; likely condensation of aryl aldehydes with thiourea
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group; twisted dihedral angle (61.8°) with thiazole Structural analog of benzylpenicillin; antimicrobial potential Coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) Meta-aminophenyl substituent Anticancer activity (melanoma, pancreatic cancer, CML); induces apoptosis/autophagy Multi-step synthesis involving 3-aminophenylboronic acid
CDD-934506 Oxadiazole-sulfanyl linkage; nitrophenyl group Inhibits Mycobacterium tuberculosis PyrG/PanK Bromo ketone + thiourea; Pd-catalyzed cross-coupling

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, F in compound 14): Enhance binding to kinases but may reduce solubility .
  • Hydroxy/Methoxy Groups (e.g., 6a): Improve hydrogen bonding and solubility, critical for anti-inflammatory activity .
  • Methyl Groups (target compound): Increase lipophilicity, favoring membrane penetration .

Synthetic Accessibility: Most analogs are synthesized via condensation of bromo ketones with thioureas or acetylation of aminothiazoles . Palladium-catalyzed cross-coupling (e.g., compound 15) enables precise aryl group introduction .

Biological Relevance: The 2-aminophenylsulfanyl group in the target compound may mimic natural ligands (e.g., ATP in kinases) through hydrogen bonding . Halogenated analogs (e.g., 14) show kinase activation but may face toxicity challenges .

Limitations and Opportunities:

  • The target compound lacks in vivo data compared to lead compound 6b, which demonstrated tumor growth reduction in mice .
  • Structural analogs with oxadiazole or triazole linkers (e.g., CDD-934506) highlight opportunities for antitubercular drug development .

Biological Activity

The compound 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Notably:

  • Mechanism of Action : Research indicates that compounds with similar structures induce apoptosis in cancer cell lines. For example, a related thiazole derivative exhibited significant apoptosis induction in MDA-MB-231 breast cancer cells, with an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control .
  • In Vitro Studies : The compound has shown promising results against various cancer cell lines, including melanoma and pancreatic cancer. In a study involving a lead compound from the same family, it was reported to induce both apoptosis and autophagy, demonstrating effective tumor growth reduction in xenograft models .
Cell LineIC50 (µM)Mechanism
MDA-MB-23110.93 - 25.06Apoptosis induction
A375 (melanoma)Not specifiedApoptosis and autophagy
Pancreatic cancerNot specifiedInduction of cell death

Antimicrobial Activity

The thiazole moiety has also been associated with antimicrobial properties:

  • Antibacterial Studies : Compounds similar to 2-[(2-aminophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed comparable efficacy to standard antibiotics like norfloxacin .
BacteriaActivity LevelComparison Standard
Staphylococcus aureusModerateNorfloxacin
Escherichia coliSignificantNorfloxacin

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Thiazole Ring Importance : The presence of the thiazole ring is crucial for maintaining activity against various targets.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Apoptosis Induction : A study demonstrated that a thiazole derivative led to significant apoptosis in MDA-MB-231 cells through mitochondrial pathways .
  • Evaluation Against Resistant Strains : Another investigation assessed the efficacy of related compounds against resistant cancer cell lines, revealing potential for overcoming treatment challenges .

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